molecular formula C11H17BrClNO B6344252 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240569-81-6

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride

Cat. No.: B6344252
CAS No.: 1240569-81-6
M. Wt: 294.61 g/mol
InChI Key: UPDXRAXCDNYLFN-UHFFFAOYSA-N
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Description

It has a molecular formula of C11H17BrClNO and a molecular weight of 294.61 g/mol.

Mechanism of Action

    Target of Action

    . These targets play a crucial role in various biochemical reactions.

    Mode of Action

    The compound interacts with its targets through a series of chemical reactions. For instance, in the Suzuki-Miyaura reaction, it undergoes a cross-coupling reaction with boronic acids

    Biochemical Pathways

    The compound affects the biochemical pathways involved in the Suzuki-Miyaura reaction and the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride typically involves the bromination of 2-{[(butan-2-yl)amino]methyl}phenol. The reaction conditions often include the use of bromine or a bromine source in an organic solvent under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol
  • 2-{[(butan-2-yl)amino]methyl}phenol
  • 4-Bromo-2-{[(methyl)amino]methyl}phenol

Uniqueness

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride is unique due to its specific bromine substitution and the presence of the butan-2-yl group, which imparts distinct physical and chemical properties. These unique features make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-bromo-2-[(butan-2-ylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO.ClH/c1-3-8(2)13-7-9-6-10(12)4-5-11(9)14;/h4-6,8,13-14H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDXRAXCDNYLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=CC(=C1)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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